![molecular formula C26H32N2OS B14253628 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol CAS No. 393147-76-7](/img/structure/B14253628.png)
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is a complex organic compound that features a naphthalene ring substituted with a phenyldiazenyl group and a decane-1-thiol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The phenyldiazenyl group can be introduced via a diazotization reaction, followed by coupling with the naphthalene ring. The decane-1-thiol chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Azo compounds: Compounds like azobenzene and methyl orange.
Thiol-containing compounds: Compounds like cysteine and glutathione.
Uniqueness
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is unique due to its combination of a naphthalene ring, an azo group, and a thiol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
393147-76-7 |
|---|---|
Molekularformel |
C26H32N2OS |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
10-(4-phenyldiazenylnaphthalen-1-yl)oxydecane-1-thiol |
InChI |
InChI=1S/C26H32N2OS/c30-21-13-6-4-2-1-3-5-12-20-29-26-19-18-25(23-16-10-11-17-24(23)26)28-27-22-14-8-7-9-15-22/h7-11,14-19,30H,1-6,12-13,20-21H2 |
InChI-Schlüssel |
NLXMCRUHRPMKHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)OCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


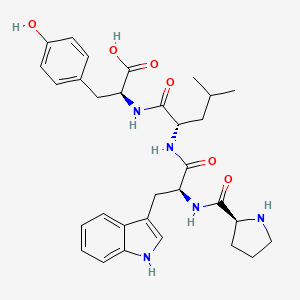

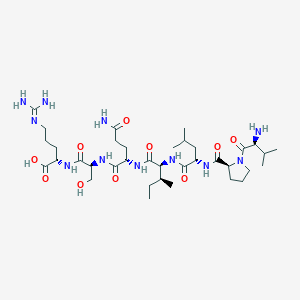
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
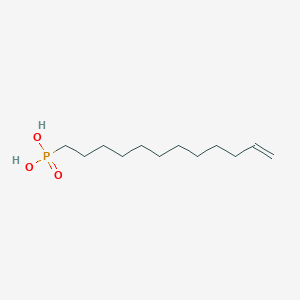
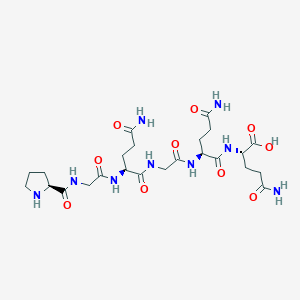

![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
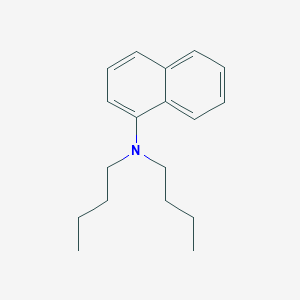
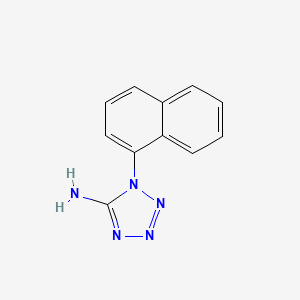
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
